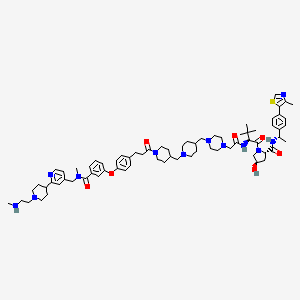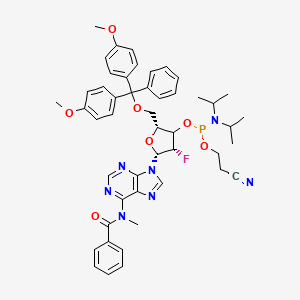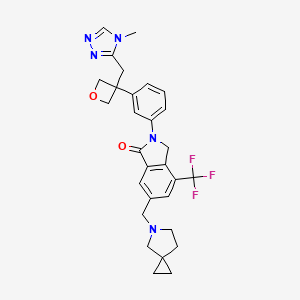
CARM1 degrader-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CARM1 degrader-2 is a compound designed to target and degrade coactivator-associated arginine methyltransferase 1 (CARM1), an enzyme involved in the methylation of protein arginine residues. This enzyme plays a crucial role in gene expression regulation, particularly in the context of cancer. By degrading CARM1, this compound aims to inhibit its activity, thereby affecting the methylation of its substrates and potentially reducing cancer cell proliferation and migration .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of CARM1 degrader-2 involves the creation of a proteolysis-targeting chimera (PROTAC) that includes a CARM1 inhibitor, a linker, and a ligand for the von Hippel-Lindau (VHL) E3 ligase. The synthetic route typically involves:
Synthesis of the CARM1 inhibitor: This step involves the preparation of a molecule that specifically inhibits CARM1.
Linker attachment: A linker molecule is chemically attached to the CARM1 inhibitor.
Ligand attachment: The VHL ligand is then attached to the other end of the linker.
The reaction conditions for these steps often involve standard organic synthesis techniques, including the use of protecting groups, coupling reactions, and purification steps such as chromatography .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the development of efficient purification processes. The use of automated synthesis and high-throughput screening techniques would be essential for large-scale production .
化学反応の分析
Types of Reactions
CARM1 degrader-2 primarily undergoes degradation reactions facilitated by the proteasome. The compound is designed to bring CARM1 into proximity with the VHL E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
Common Reagents and Conditions
Ubiquitination: This process requires the presence of ubiquitin, ATP, and the E3 ligase complex.
Proteasomal degradation: This occurs in the presence of the 26S proteasome complex.
Major Products
The major product of the degradation reaction is the breakdown of CARM1 into smaller peptide fragments, which are then further degraded into amino acids .
科学的研究の応用
CARM1 degrader-2 has several scientific research applications, particularly in the fields of cancer biology and epigenetics:
Cancer Research: By degrading CARM1, this compound can be used to study the role of CARM1 in cancer cell proliferation, migration, and metastasis. .
Epigenetics: CARM1 is involved in the methylation of histones and other proteins, which is a key process in the regulation of gene expression.
Drug Development: The compound serves as a prototype for the development of other PROTACs targeting different proteins involved in various diseases.
作用機序
CARM1 degrader-2 exerts its effects through a mechanism known as proteolysis-targeting chimera (PROTAC). The compound binds to CARM1 and brings it into proximity with the VHL E3 ligase. This interaction leads to the ubiquitination of CARM1, marking it for degradation by the proteasome. The degradation of CARM1 results in the inhibition of its methyltransferase activity, thereby affecting the methylation of its substrates such as poly(A)-binding protein PABP1 and BGR1-associated factor BAF155 .
類似化合物との比較
Similar Compounds
CARM1 degrader-1: Another PROTAC targeting CARM1, but with different linker and ligand structures.
CARM1 inhibitor TP-064: A small molecule inhibitor of CARM1 that does not induce degradation but inhibits its enzymatic activity.
Uniqueness
CARM1 degrader-2 is unique in its ability to induce the degradation of CARM1 rather than merely inhibiting its activity. This degradation leads to a more sustained and complete inhibition of CARM1 function, which can be advantageous in therapeutic contexts where long-term suppression of CARM1 activity is desired .
特性
分子式 |
C72H100N12O7S |
|---|---|
分子量 |
1277.7 g/mol |
IUPAC名 |
(2S,4R)-1-[(2S)-3,3-dimethyl-2-[[2-[4-[[1-[[1-[3-[4-[3-[methyl-[[2-[1-[2-(methylamino)ethyl]piperidin-4-yl]pyridin-4-yl]methyl]carbamoyl]phenoxy]phenyl]propanoyl]piperidin-4-yl]methyl]piperidin-4-yl]methyl]piperazin-1-yl]acetyl]amino]butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C72H100N12O7S/c1-50(56-14-16-58(17-15-56)67-51(2)75-49-92-67)76-69(88)64-43-60(85)47-84(64)71(90)68(72(3,4)5)77-65(86)48-82-39-37-81(38-40-82)46-53-22-30-80(31-23-53)45-54-24-34-83(35-25-54)66(87)20-13-52-11-18-61(19-12-52)91-62-10-8-9-59(42-62)70(89)78(7)44-55-21-28-74-63(41-55)57-26-32-79(33-27-57)36-29-73-6/h8-12,14-19,21,28,41-42,49-50,53-54,57,60,64,68,73,85H,13,20,22-27,29-40,43-48H2,1-7H3,(H,76,88)(H,77,86)/t50-,60+,64-,68+/m0/s1 |
InChIキー |
WRQKOZXHYYEKER-KLLGSTGQSA-N |
異性体SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN4CCN(CC4)CC5CCN(CC5)CC6CCN(CC6)C(=O)CCC7=CC=C(C=C7)OC8=CC=CC(=C8)C(=O)N(C)CC9=CC(=NC=C9)C1CCN(CC1)CCNC)O |
正規SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CCN(CC4)CC5CCN(CC5)CC6CCN(CC6)C(=O)CCC7=CC=C(C=C7)OC8=CC=CC(=C8)C(=O)N(C)CC9=CC(=NC=C9)C1CCN(CC1)CCNC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[6-[1-[5-[4-[4-[[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]amino]-2-chloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl]-4-methoxypiperidin-1-yl]-5-oxopentyl]piperidin-4-yl]-5-fluoro-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12370751.png)
![(1R,7R,12R,14R,15S,16S,17R,20Z,22E,24R,28R)-28-hydroxy-24-(1-hydroxyethyl)-10,16-dimethylspiro[2,5,13,18,25-pentaoxahexacyclo[22.3.1.114,17.01,3.07,12.07,16]nonacosa-10,20,22-triene-15,2'-oxirane]-4,19-dione](/img/structure/B12370758.png)

![[4-[[(2S)-2-[[(2S)-2-[[(2S)-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[bis[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12370779.png)










